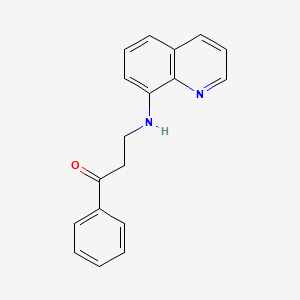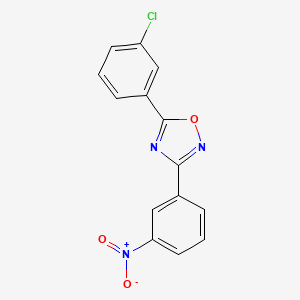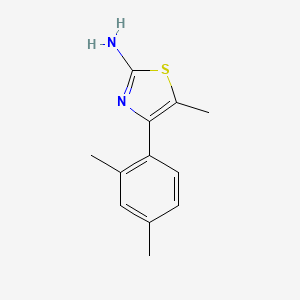
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of the 2,4-dimethylphenyl group suggests that the compound may exhibit unique physical and chemical properties, which could be of interest in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For example, the synthesis of related compounds has been reported through the reaction of benzaldehydes with thiosemicarbazide, followed by cyclization . Additionally, the synthesis of 1,3-thiazole derivatives has been explored by condensation reactions with various halides and subsequent reduction steps . These methods could potentially be adapted for the synthesis of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was elucidated, revealing a monoclinic system with specific geometric parameters . Such structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, reactions with nitrogenated nucleophiles have been studied, showing the addition of amines and amides to the CN double bond of thiadiazole derivatives . These reactions can lead to the formation of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups and halogens can affect properties like solubility, melting point, and reactivity. For example, the introduction of a trifluoromethyl group has been shown to impact the tautomeric forms of thiazolone derivatives . The physical properties of these compounds can be further studied using vibrational spectroscopy and quantum chemical calculations, as demonstrated for ibuprofen-thiadiazole hybrids .
科学的研究の応用
Heterocyclic Compound Synthesis
Thiazole derivatives serve as valuable building blocks for synthesizing a wide variety of heterocyclic compounds. The chemistry of thiazole compounds, such as the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, and others, has been extensively studied. These compounds are crucial in the development of pharmaceuticals, dyes, and materials with specific chemical and physical properties (Gomaa & Ali, 2020).
Pharmacological Applications
Thiazolidinedione, a core structure related to thiazoles, exhibits a wide range of biological activities. It has been explored for its antimicrobial, anticancer, and antidiabetic properties. The versatility of the thiazolidinedione nucleus allows for structural modifications, leading to the development of novel therapeutic agents (Singh et al., 2022).
Material Science
Compounds derived from thiazoles and related heterocycles have shown potential in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their unique electronic and photophysical properties make them suitable for use as semiconductors, sensors, and in photovoltaics (Squeo & Pasini, 2020).
Environmental and Analytical Chemistry
Thiazole derivatives are also significant in environmental and analytical chemistry, where they are used as analytical reagents and in the study of environmental contaminants. They play roles in understanding the fate and behavior of nitrogen-containing compounds in aquatic systems and can be involved in the analysis of complex environmental samples (Poste et al., 2014).
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-5-10(8(2)6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBAQHIVVLQMFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358461 |
Source


|
| Record name | 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438227-56-6 |
Source


|
| Record name | 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)
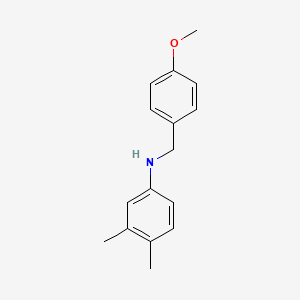
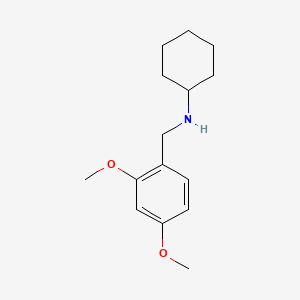
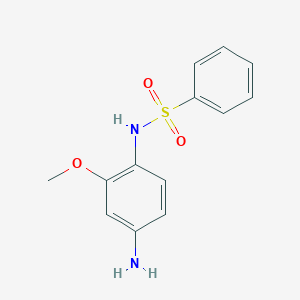
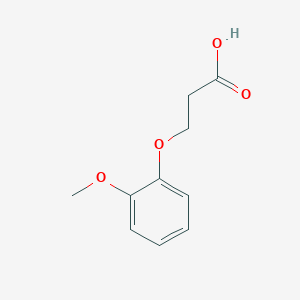
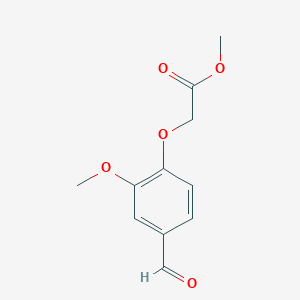
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)



